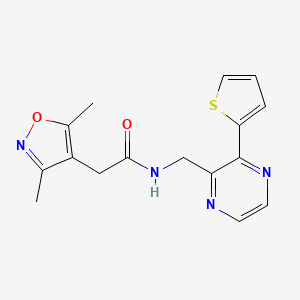

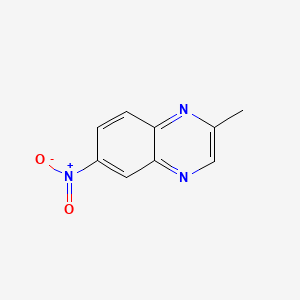

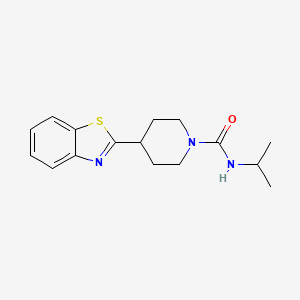

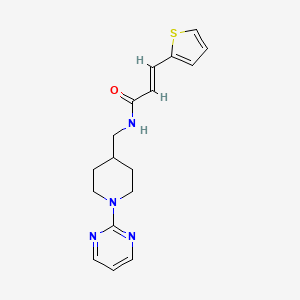

(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has shown potential in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

One significant area of application for these compounds is in anti-angiogenic and DNA cleavage studies. Compounds with structures related to "(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide" have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using chick chorioallantoic membrane (CAM) model and DNA cleavage activities. These studies provide insights into their potential as anticancer agents by demonstrating both anti-angiogenic and cytotoxic effects, suggesting a role in inhibiting the formation of blood vessels in vivo and interacting with DNA to induce cleavage (Kambappa et al., 2017).

Antimicrobial and Anticancer Evaluation

Another application involves the synthesis and evaluation of derivatives for their analgesic, antiparkinsonian, antimicrobial, and anticancer activities. For instance, a study synthesized substituted pyridine derivatives and evaluated them for their analgesic and antiparkinsonian activities, showing promising results compared to reference drugs. Such studies highlight the therapeutic potential of these compounds in treating various conditions (Amr, Maigali, & Abdulla, 2008).

Interaction with Biological Molecules

Research has also focused on understanding how these compounds interact with biological molecules. For example, studies have investigated the binding interactions of related compounds with bovine serum albumin (BSA), providing insights into their pharmacokinetic properties and potential therapeutic applications. These interactions are crucial for drug design and development, offering information on the bioavailability and distribution of these compounds within biological systems (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Insecticidal Applications

The versatility of these compounds extends to their potential use as insecticidal agents. Studies have synthesized novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties, showing significant toxic effects against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest the potential of these compounds in agricultural applications, offering a new approach to pest management (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

properties

IUPAC Name |

(E)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c22-16(5-4-15-3-1-12-23-15)20-13-14-6-10-21(11-7-14)17-18-8-2-9-19-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,22)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPXKNQPERZXSC-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2689953.png)

![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2689954.png)

![Tert-butyl (3aR,7aS)-5-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2689956.png)

![4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2689963.png)

![N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2689965.png)

![N-isobutyl-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689967.png)